Pyridin-3-ylmethylazanium;bromide

Description

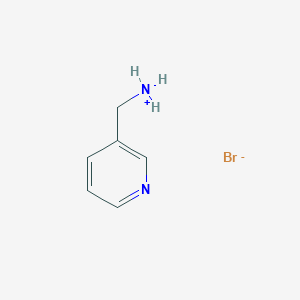

Pyridin-3-ylmethylazanium; bromide is a quaternary ammonium salt composed of a pyridine ring substituted with a methylazanium group at the 3-position and a bromide counterion. Its molecular formula is C₇H₁₁BrN₂, with a molecular weight of 215.08 g/mol. This compound is structurally characterized by the aromatic pyridine moiety, which confers electronic stability, and the positively charged ammonium group, which enhances solubility in polar solvents.

Properties

IUPAC Name |

pyridin-3-ylmethylazanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXGGBIIIWGKKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C[NH3+].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Bromide Compounds

The following table and analysis compare Pyridin-3-ylmethylazanium; bromide with three related compounds: Sepantronium Bromide , Rocuronium Bromide , and Methyl Bromide .

Key Comparative Insights:

Structural Complexity :

- Pyridin-3-ylmethylazanium; bromide is simpler than Sepantronium Bromide (a polycyclic anticancer agent) and Rocuronium Bromide (a steroidal neuromuscular blocker). Its pyridine core differentiates it from Methyl Bromide, a volatile alkyl halide .

Biological Activity: Sepantronium Bromide exhibits potent anticancer activity by targeting survivin, a protein overexpressed in tumors. In contrast, Pyridin-3-ylmethylazanium; bromide lacks documented therapeutic data but shares ionic properties with neuromuscular blockers like Rocuronium .

Sepantronium and Rocuronium Bromides, with larger molecular weights, are optimized for specific biological interactions (e.g., protein binding) .

Industrial vs. Medical Use :

- Methyl Bromide’s historical role as a pesticide contrasts sharply with the medical applications of Sepantronium and Rocuronium Bromides. Pyridin-3-ylmethylazanium; bromide may bridge these domains as a versatile research compound .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling pyridin-3-ylmethylazanium; bromide in laboratory settings?

- Methodological Answer : Pyridin-3-ylmethylazanium; bromide should be stored in a dry, cool environment to avoid decomposition. Avoid contact with strong oxidizers (e.g., peroxides), as they may induce hazardous reactions. Use personal protective equipment (PPE) such as gloves and goggles, and work in a fume hood to minimize inhalation of dust. While acute toxicity data for this specific compound are limited, analogous brominated pyridine derivatives suggest caution due to potential respiratory or skin irritation .

Q. How can researchers synthesize pyridin-3-ylmethylazanium; bromide, and what are the critical reaction conditions?

- Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives. For example, reacting 3-(bromomethyl)pyridine with ammonia or ammonium salts under controlled pH (e.g., in ethanol/water mixtures) can yield the target compound. Key parameters include temperature (40–60°C), reaction time (12–24 hours), and inert atmosphere (N₂) to prevent oxidation. Purification via recrystallization using acetone or ethanol is recommended to isolate high-purity product .

Q. What spectroscopic techniques are suitable for characterizing pyridin-3-ylmethylazanium; bromide?

- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for structural confirmation:

- ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 4.0–4.5 ppm (CH₂-NH₃⁺).

- ¹³C NMR : Signals near 150 ppm (pyridine carbons) and 50 ppm (methylene carbon).

Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion ([M⁺] at m/z ~217). Infrared (IR) spectroscopy identifies NH₃⁺ stretching (~3200 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyridin-3-ylmethylazanium; bromide derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Standardize protocols using:

- Dose-response curves to establish IC₅₀ values.

- Positive controls (e.g., known kinase inhibitors for EGFR/HER2 assays).

- Orthogonal assays (e.g., fluorescence polarization alongside enzymatic assays) to cross-validate results. For instance, conflicting cytotoxicity data may stem from differences in cell membrane permeability or metabolic stability .

Q. What electrochemical methods are applicable to study bromide release or oxidation in pyridin-3-ylmethylazanium; bromide?

- Methodological Answer : Rotating ring-disk electrode (RRDE) voltammetry can track bromide oxidation products (e.g., BrO₃⁻) in aqueous solutions. Key steps:

- Prepare buffer solutions (pH 2–10) to mimic physiological or environmental conditions.

- Apply potentials from −0.5 V to +1.5 V (vs. Ag/AgCl) to monitor Br⁻ → Br₂/BrO₃⁻ transitions.

- Use chronoamperometry to quantify reaction kinetics. Note that high pH (>9) accelerates BrO₃⁻ formation, complicating data interpretation .

Q. How does pyridin-3-ylmethylazanium; bromide interact with biological macromolecules like DNA or proteins?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For DNA interaction studies:

- UV-Vis melting curves : Monitor DNA duplex stability (∆T_m) with increasing compound concentration.

- Fluorescence quenching : Use ethidium bromide displacement assays to assess intercalation or groove-binding modes.

For protein targets, molecular docking simulations (e.g., AutoDock Vina) paired with mutagenesis studies can identify binding residues .

Q. What strategies optimize the stability of pyridin-3-ylmethylazanium; bromide in aqueous solutions for long-term studies?

- Methodological Answer : Stability is pH-dependent. Below pH 5, the NH₃⁺ group protonates, reducing hydrolysis. Additives like 1% trehalose or 0.1 M citrate buffer (pH 4.5) enhance shelf life. For freeze-dried formulations, use cryoprotectants (e.g., mannitol) and store at −80°C. Monitor degradation via HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between specific and non-specific effects of pyridin-3-ylmethylazanium; bromide in cellular assays?

- Methodological Answer :

- Negative controls : Use structurally similar but inactive analogs (e.g., pyridin-4-ylmethylazanium; chloride).

- Knockout models : CRISPR/Cas9-edited cell lines lacking putative targets (e.g., kinases).

- Concentration gradients : Test sub-µM to mM ranges to identify off-target effects at high doses.

- Transcriptomics/proteomics : Profile global gene/protein expression changes to detect pathway-specific modulation .

Q. What computational tools can predict the reactivity of pyridin-3-ylmethylazanium; bromide in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) can model transition states and activation energies. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.